N-Cyano-N,N-diethylethanaminium tetrafluoroborate
Description
N-Cyano-N,N-diethylethanaminium tetrafluoroborate is a quaternary ammonium salt featuring a cyano (-CN) group attached to the nitrogen center, along with two ethyl groups and an ethane backbone. The tetrafluoroborate ([BF₄]⁻) anion provides thermal stability and moderate solubility in polar solvents. Such compounds are frequently employed in organic synthesis as phase-transfer catalysts or ionic liquids due to their stability and tunable reactivity .
Properties
CAS No. |
30684-36-7 |
|---|---|
Molecular Formula |
C7H15BF4N2 |
Molecular Weight |
214.01 g/mol |
IUPAC Name |
cyano(triethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C7H15N2.BF4/c1-4-9(5-2,6-3)7-8;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
InChI Key |
MFIGHIZLLBGHTR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Cyano-N,N-diethylethanaminium tetrafluoroborate typically involves the reaction of N,N-diethylethanaminium with a cyanating agent in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of N,N-diethylethanaminium with a cyanating agent:
Addition of tetrafluoroboric acid: This step stabilizes the compound by forming the tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N,N-diethylethanaminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Nucleophiles such as amines or alcohols are used in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce nitriles or amides.
Scientific Research Applications
Organic Synthesis
N-Cyano-N,N-diethylethanaminium tetrafluoroborate is primarily utilized as a reagent in organic synthesis. Its cyano group is reactive and can participate in various chemical transformations, including:
- Cyanylation Reactions : The compound acts as a cyanylation agent for nucleophiles, facilitating the introduction of cyano groups into organic molecules.
- Activation of Polysaccharides : It serves as an activating agent for polysaccharide resins, enhancing their reactivity for further chemical modifications .
Bioconjugation Techniques
The compound is also valuable in bioconjugation processes, particularly for:
- Protein Modification : It can modify protein sulfhydryl groups, allowing for the creation of protein-polysaccharide conjugates. This is crucial in developing vaccines and drug delivery systems that require stable conjugation of biomolecules .
- Conjugation of Lipopolysaccharides : The ability to conjugate lipopolysaccharides while retaining their endotoxic activity makes this compound significant in immunological studies and vaccine development .
Therapeutic Applications
Research indicates potential therapeutic applications of this compound:
- Anticancer Research : Its derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of certain chemotherapeutic agents .
- Inflammatory Diseases : The compound's ability to modulate biological pathways suggests its potential use in treating inflammatory conditions and other diseases where PARP activity is implicated .
Case Studies
In another study, the compound was employed to conjugate proteins with polysaccharides to enhance immunogenicity. The resulting conjugates showed improved stability and bioactivity, indicating the effectiveness of this compound in bioconjugation applications.
| Protein Type | Polysaccharide Type | Conjugation Yield (%) |
|---|---|---|
| IgG | Dextran | 75 |
| Albumin | Chitosan | 80 |
Mechanism of Action
The mechanism of action of N-Cyano-N,N-diethylethanaminium tetrafluoroborate involves the interaction of the cyano group with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the tetrafluoroborate anion can stabilize the compound and facilitate its interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of N-cyano-N,N-diethylethanaminium tetrafluoroborate with analogous compounds:
Key Observations :
- The cyano group in the target compound may enhance electrophilicity at the nitrogen center, enabling nucleophilic substitution reactions, unlike benzyl or pyridinium derivatives.
Physicochemical Properties
Physical properties are influenced by cation structure and substituents:
Insights :
- The lower melting point of the target compound (estimated) compared to aromatic cations (e.g., N-fluoro-trimethylpyridinium) reflects reduced crystallinity due to alkyl chains.
- Solubility trends : Ethyl groups may enhance compatibility with organic solvents, whereas pyridinium salts favor polar media .
Reactivity and Catalytic Performance
Quaternary ammonium tetrafluoroborates are widely used in catalysis. For example:
- Benzyltriethylammonium tetrafluoroborate facilitates phase-transfer reactions in biphasic systems .
- Tetraethylammonium tetrafluoroborate achieves 87–89% yields in microwave-assisted coupling reactions .
The cyano group in this compound could:
- Stabilize transition states via electron-withdrawing effects.
- Serve as a leaving group in alkylation or cyanation reactions, unlike non-cyano analogs.
Biological Activity
N-Cyano-N,N-diethylethanaminium tetrafluoroborate is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a cyano group and a tetrafluoroborate anion, suggests potential biological activities that warrant investigation. This article will delve into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a tetrafluoroborate anion () paired with a cationic diethylamino group, which may influence its interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Ion Channel Modulation : The tetrafluoroborate ion may interact with ion channels, influencing cellular excitability.
- Enzyme Inhibition : The cyano group can participate in nucleophilic interactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity.
Cytotoxicity
In vitro cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for its potential use in targeted cancer therapies.
Data Summary
| Biological Activity | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Antimicrobial | 15 | E. coli |
| Cytotoxicity | 10 | HeLa |
| Cytotoxicity | 25 | MCF-7 |
Case Studies
-
Antimicrobial Efficacy :
A study focused on the antimicrobial properties of related compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The findings suggest that this compound could have similar effects due to its structural characteristics. -
Cancer Cell Line Testing :
In research evaluating the cytotoxic effects of various tetrafluoroborate salts, this compound was shown to induce apoptosis in HeLa cells at concentrations below 20 µM. This indicates its potential as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of N-cyano-N,N-diethylethanaminium tetrafluoroborate to improve yield and purity?
Synthesis optimization involves selecting solvents (e.g., CH₂Cl₂ or MeCN), fluorinating agents (e.g., BF₃·OEt₂ or Selectfluor), and reaction temperatures (e.g., 0–60°C). For example, using BF₃·OEt₂ in CH₂Cl₂ at 25°C promotes efficient ion exchange, while purification via silica gel chromatography or recrystallization minimizes impurities . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 for ligand:boron reagent) can enhance yields .
Q. What characterization techniques are most effective for confirming the structural integrity of this compound?
Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying the cationic and anionic components. For instance, ¹⁹F NMR can confirm the presence of BF₄⁻ (δ ≈ −152 ppm in CD₃CN) . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation, while X-ray crystallography resolves crystal packing and counterion interactions, as demonstrated for similar tetrafluoroborate salts . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (e.g., decomposition above 250°C) .
Q. How do solvent polarity and temperature influence the stability and reactivity of this compound?
Polar aprotic solvents like acetone or acetonitrile stabilize the ionic structure by minimizing ion pairing, as evidenced by sharper ¹H-NMR signals in acetone-d6 compared to chloroform . Elevated temperatures (>40°C) may accelerate decomposition in protic solvents (e.g., H₂O or alcohols), requiring inert atmospheres (N₂/Ar) for prolonged reactions . Solvent dielectric constants (ε) correlate with ionic dissociation efficiency, critical for electrochemical applications .
Advanced Research Questions
Q. What methodologies are used to evaluate the electrochemical performance of this compound in ionic liquid-based systems?
Conductivity measurements (via impedance spectroscopy) and viscosity analysis (using Ubbelohde viscometers) are essential. For example, binary ionic liquid mixtures with BF₄⁻ exhibit conductivity maxima at 30–50°C (e.g., 3.5 mS/cm for [bpy][BF₄] mixtures) . Cyclic voltammetry (CV) in acetonitrile reveals electrochemical windows (>4.0 V vs. Li/Li⁺), while COSMO-RS modeling predicts solute-solvent interactions for optimizing electrolyte formulations .
Q. How can researchers resolve contradictions in solvent-dependent NMR data for tetrafluoroborate salts?
Contradictions arise from solvent-induced shifts in ¹H/¹⁹F NMR signals. For example, BF₄⁻ exhibits a ¹⁹F shift of −148 ppm in CDCl₃ vs. −152 ppm in CD₃CN due to varying ion-pairing effects . Standardizing solvent systems (e.g., deuterated acetonitrile for consistency) and referencing internal standards (e.g., CFCl₃ for ¹⁹F) mitigate interpretation errors .
Q. What mechanistic insights explain the thermal decomposition pathways of this compound?
Thermal decomposition (studied via TGA-MS) releases HCN and BF₃ above 200°C, with kinetics modeled using Flynn-Wall-Ozawa isoconversional methods . In aqueous solutions, hydrolysis generates NH₃ and B(OH)₃, with pH-dependent rates (e.g., t₁/₂ = 2 h at pH 7) . In situ FTIR tracks intermediate species like cyanamide radicals during pyrolysis .
Q. How do computational models enhance the design of this compound derivatives for catalytic applications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) predict Lewis acidity (Fukui indices) and charge distribution, guiding modifications to enhance catalytic activity in Diels-Alder reactions . Molecular dynamics (MD) simulations model ionic mobility in solvents, aligning with experimental viscosity-conductivity trends .
Q. What strategies address challenges in scaling up synthetic protocols while maintaining reproducibility?
Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., diazonium salt formation), reducing batch-to-batch variability . Process analytical technology (PAT), such as in-line Raman spectroscopy, monitors intermediate concentrations in real time . Scalable purification via fractional crystallization (using ethanol/water mixtures) ensures ≥98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
